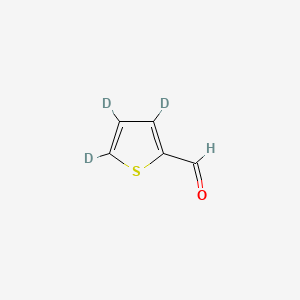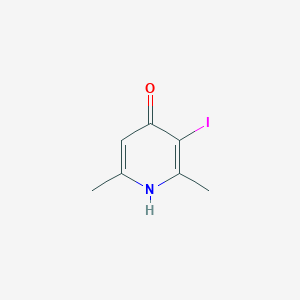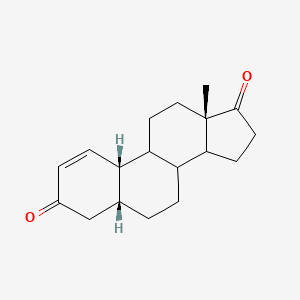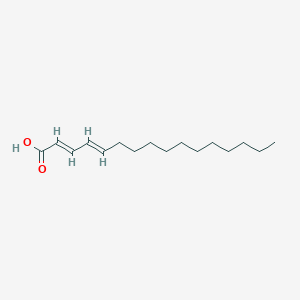
Hexadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecadienoic acid is a polyunsaturated fatty acid with a 16-carbon chain and two double bonds. It is a member of the long-chain fatty acids and is known for its role in various biological processes. The compound is often found in natural sources such as plant oils and animal fats.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecadienoic acid can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These methods involve the formation of carbon-carbon double bonds through the reaction of phosphonium ylides or phosphonate carbanions with aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as plant oils. The process includes saponification, where the fatty acids are released from triglycerides, followed by distillation and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Hexadecadienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form hexadecanoic acid.
Substitution: The carboxyl group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Oxidation: Epoxides, diols, or hydroxy acids.
Reduction: Hexadecanoic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Hexadecadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and surfactants.
Mechanism of Action
Hexadecadienoic acid exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound’s double bonds allow it to interact with reactive oxygen species, thereby influencing oxidative stress and inflammation.
Comparison with Similar Compounds
Hexadecadienoic acid can be compared with other similar compounds such as:
Hexadecanoic acid: A saturated fatty acid with no double bonds.
Octadecadienoic acid: An 18-carbon fatty acid with two double bonds.
Eicosadienoic acid: A 20-carbon fatty acid with two double bonds.
Uniqueness: this compound’s unique structure with two double bonds in a 16-carbon chain allows it to participate in specific biochemical reactions and pathways that are distinct from those of its saturated or longer-chain counterparts.
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(2E,4E)-hexadeca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-15H,2-11H2,1H3,(H,17,18)/b13-12+,15-14+ |
InChI Key |
OOJGMLFHAQOYIL-SQIWNDBBSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


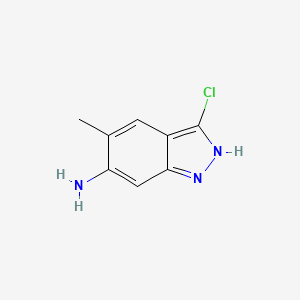

![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)
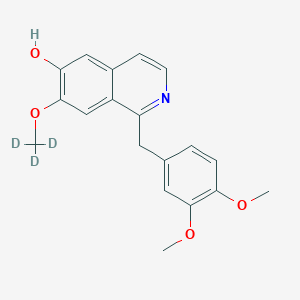
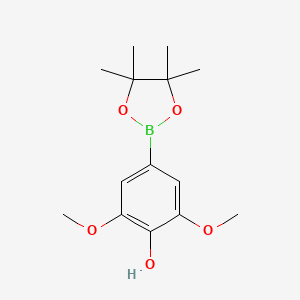

![3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13450892.png)
![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)
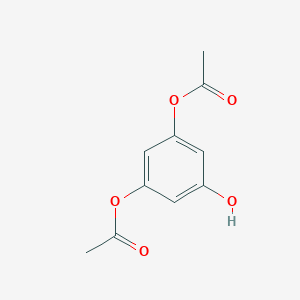

![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
